molecular formula C28H21ClN4O2 B2793932 6-chloro-2-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline CAS No. 710967-82-1

6-chloro-2-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Cat. No.: B2793932
CAS No.: 710967-82-1
M. Wt: 480.95
InChI Key: MPDZVYJQCYPGFL-UHFFFAOYSA-N
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Description

6-Chloro-2-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline (molecular formula: C₂₈H₂₁ClN₄O₂; molecular weight: 480.95 g/mol) is a quinazoline-based heterocyclic compound featuring a pyrazoline ring substituted with furan-2-yl and 4-methoxyphenyl groups. The quinazoline core is further substituted with a chlorine atom at position 6 and a phenyl group at position 4 .

Properties

IUPAC Name

6-chloro-2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN4O2/c1-34-21-12-9-18(10-13-21)24-17-25(26-8-5-15-35-26)33(32-24)28-30-23-14-11-20(29)16-22(23)27(31-28)19-6-3-2-4-7-19/h2-16,25H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDZVYJQCYPGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-chloro-2-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of the compound includes:

  • A quinazoline core , which is known for its pharmacological properties.
  • A furan moiety , contributing to its biological activity.
  • A methoxy-substituted phenyl group , enhancing lipophilicity and bioavailability.

The molecular formula is C16H15ClN2O3C_{16}H_{15}ClN_2O_3 with a molecular weight of approximately 318.75 g/mol.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives within the quinazoline class have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF7 (breast cancer)3.79Induction of apoptosis
Compound BNCI-H460 (lung cancer)12.50Inhibition of cell proliferation
Compound CSF-268 (brain cancer)42.30Cell cycle arrest

These findings suggest that the compound may exert its anticancer effects through mechanisms such as apoptosis induction and cell cycle regulation .

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have demonstrated antimicrobial activity. The presence of the furan and methoxy groups enhances their interaction with microbial targets. For example:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli15 µg/mL
Compound ES. aureus10 µg/mL

These results indicate that modifications in the structure can lead to enhanced antimicrobial efficacy .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.
  • Receptor Modulation : It can act on receptors that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinazoline derivatives can induce oxidative stress in cancer cells, promoting cell death.

Case Studies

Recent research has highlighted specific case studies involving similar compounds:

  • Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives against lung cancer cell lines, revealing significant cytotoxicity and potential for further development as anticancer agents .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of quinazoline derivatives, emphasizing their effectiveness against resistant strains of bacteria.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 6-chloro-2-(5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline . For instance, derivatives containing pyrazole rings have shown significant activity against a variety of microorganisms, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study demonstrated that certain pyrazole derivatives exhibited effective inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with maximum inhibition zones reported at 16 mm and 19 mm, respectively . The presence of electron-withdrawing groups in the structure was linked to enhanced antimicrobial activity.

Anticancer Potential

The compound's structural components suggest potential anticancer properties. Quinazoline derivatives are known to interfere with cancer cell proliferation by targeting various pathways involved in tumor growth.

Case Study: Anticancer Activity

Research indicates that similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. For example, derivatives with substituted quinazolines have shown promising results in inhibiting the growth of breast cancer cells through apoptosis induction .

Synthesis of Novel Heterocycles

The synthesis of This compound serves as a precursor for developing novel heterocyclic compounds. This compound can be utilized in multicomponent reactions to generate libraries of new molecules with diverse biological activities.

Synthetic Pathways

Multicomponent reactions involving this compound can lead to the formation of thiazoles and other heterocycles that demonstrate varied pharmacological profiles . These synthetic routes are crucial for drug discovery processes.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like This compound .

Insights from SAR

SAR studies have indicated that modifications on the furan and methoxy groups significantly influence the compound's potency against specific targets. These insights guide medicinal chemists in designing more effective derivatives .

Comparison with Similar Compounds

Core Heterocycle Variations

Quinazoline vs. Thiazole Derivatives

  • Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole): Replaces the quinazoline core with a thiazole ring. The pyrazoline substituents include fluorophenyl and triazolyl groups. This compound exhibits isostructural crystallinity with its bromo analog (Compound 5), highlighting the role of halogen substituents in maintaining molecular packing .
  • Compound 77b (4-(4-chlorophenyl)-2-(3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole): Shares the 4-methoxyphenyl pyrazoline substituent with the target compound but features a thiazole core. It demonstrates potent EGFR inhibition (IC₅₀ = 114.2 ± 0.4 nM), suggesting that methoxy groups enhance target binding compared to dichlorophenyl analogs .

Substituent Position and Electronic Effects

  • 3-Chloro-6-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)pyridazine : Replaces quinazoline with pyridazine but retains the furan-2-yl and chlorophenyl pyrazoline substituents. The absence of methoxy groups may reduce solubility compared to the target compound .
  • Compound 16 (2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole): Features a methyl group (p-tolyl) instead of methoxyphenyl on the pyrazoline ring. The electron-donating methoxy group in the target compound likely enhances polarity and hydrogen-bonding capacity, influencing pharmacokinetic properties .

Isostructurality and Halogen Effects

Compounds 4 (Cl-substituted) and 5 (Br-substituted) are isostructural, crystallizing in triclinic P ī symmetry with two independent molecules per asymmetric unit. Minor adjustments in crystal packing accommodate halogen size differences, suggesting that the target compound’s 4-methoxyphenyl group (bulkier than halogens) may adopt distinct packing motifs .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Quinazoline 6-Cl, 4-Ph, pyrazoline (5-furan-2-yl, 3-4-MeO-Ph) Not reported
Compound 4 Thiazole 4-Cl, pyrazoline (4-F-Ph, triazolyl) Antimicrobial
Compound 77b Thiazole 4-Cl, pyrazoline (3-2,4-diCl-Ph, 5-4-MeO-Ph) EGFR inhibition (IC₅₀ 114.2 nM)
Compound 16 Thiazole 4-Ph, pyrazoline (5-furan-2-yl, 3-p-tolyl) Synthetic intermediate

Table 2: Crystallographic Parameters of Selected Compounds

Compound Space Group Halogen Substituent Packing Features Reference
Compound 4 P ī Cl Two independent molecules, planar conformation
Compound 5 P ī Br Isostructural to Compound 4, adjusted for Br size

Q & A

Q. What are the standard synthetic routes for preparing this quinazoline derivative, and how are intermediates characterized?

The synthesis involves multi-step reactions, including cyclization of pyrazoline intermediates and functionalization of the quinazoline core. Key steps include:

  • Cyclization : Formation of the 4,5-dihydropyrazole moiety via [3+2] cycloaddition or condensation reactions under reflux conditions .
  • Functional Group Modifications : Chlorination at position 6 and introduction of aromatic substituents (e.g., phenyl, furan) via nucleophilic substitution or coupling reactions.
  • Characterization : Intermediates are monitored using Thin-Layer Chromatography (TLC) and confirmed via NMR (¹H/¹³C) and Mass Spectrometry (MS) . For example, the furan and methoxyphenyl groups are identified by distinct aromatic proton signals in ¹H NMR (δ 6.5–8.0 ppm) .

Q. How is the final compound structurally validated, and what spectroscopic techniques are essential?

Structural validation requires a combination of:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., chloro, methoxy, and phenyl groups) and diastereotopic protons in the pyrazoline ring .
  • High-Resolution MS (HRMS) : Verifies molecular weight (observed m/z 480.952 vs. calculated 480.135304) .
  • Infrared (IR) Spectroscopy : Detects functional groups like C–N (∼1600 cm⁻¹) and C–O (methoxy group, ∼1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Discrepancies (e.g., NMR chemical shifts or MS fragmentation patterns) may arise from:

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift proton signals.
  • Dynamic Processes : Conformational flexibility in the dihydropyrazole ring may lead to signal splitting. Variable-Temperature NMR can stabilize rotamers for clearer analysis .
  • Impurity Profiles : Use HPLC-PDA/MS to identify byproducts from incomplete cyclization or side reactions .

Q. What strategies optimize the yield of the pyrazoline ring formation during synthesis?

Optimization involves:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to accelerate cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol.
  • Temperature Control : Reflux conditions (80–100°C) balance reaction speed with thermal stability of intermediates .

Q. What mechanistic insights explain this compound’s potential biological activity?

The quinazoline core and substituents likely target enzymes or receptors via:

  • Hydrogen Bonding : The pyrazoline N–H and quinazoline N atoms act as H-bond donors/acceptors.
  • π-π Stacking : Aromatic moieties (phenyl, furan) interact with hydrophobic pockets in biological targets.
  • Enzyme Inhibition : Molecular docking studies suggest affinity for kinases or topoisomerases, common targets for anti-cancer quinazolines .

Q. How can researchers validate intermolecular interactions in the crystal structure?

Single-crystal X-ray diffraction reveals:

  • Intermolecular Interactions : Weak C–H⋯N hydrogen bonds and π-π stacking (centroid distances ∼3.7 Å) stabilize the lattice .
  • Torsion Angles : Pyrazoline and quinazoline planes show dihedral angles <10°, indicating coplanarity critical for bioactivity .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s solubility and stability?

Contradictions may stem from:

  • Polymorphism : Different crystal forms (e.g., solvates vs. anhydrous) alter solubility. Use Powder X-Ray Diffraction (PXRD) to identify polymorphs .
  • Degradation Pathways : Hydrolysis of the chloro group or oxidation of the furan ring under acidic/oxidative conditions. Accelerated Stability Studies (40°C/75% RH) with HPLC monitoring can clarify degradation kinetics .

Methodological Recommendations

Q. What experimental design principles apply to in vitro biological assays for this compound?

  • Dose-Response Curves : Test concentrations from 1 nM–100 μM to determine IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) .
  • Controls : Include reference inhibitors (e.g., erlotinib for EGFR kinase assays) and solvent-only controls to isolate compound-specific effects .

Q. How can computational methods complement experimental studies?

  • Molecular Dynamics (MD) Simulations : Predict binding modes and residence times in enzyme active sites.
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ∼3.5, indicating moderate lipophilicity) .

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